Cas no 1416438-98-6 (3-(Methylthio)-1H-indole-5-carbonitrile)

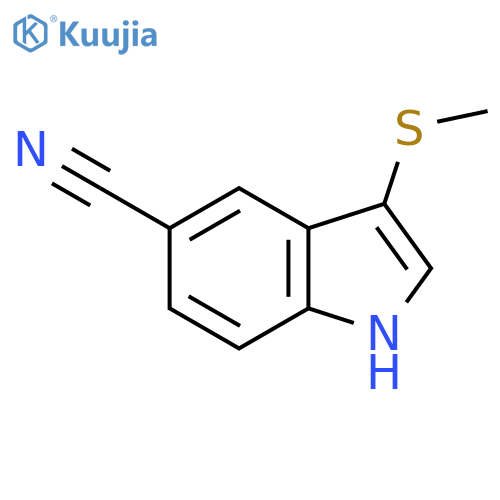

1416438-98-6 structure

商品名:3-(Methylthio)-1H-indole-5-carbonitrile

CAS番号:1416438-98-6

MF:C10H8N2S

メガワット:188.248920440674

CID:4821055

3-(Methylthio)-1H-indole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(METHYLTHIO)-1H-INDOLE-5-CARBONITRILE

- 1H-Indole-5-carbonitrile, 3-(methylthio)-

- 3-(Methylthio)-1H-indole-5-carbonitrile

-

- インチ: 1S/C10H8N2S/c1-13-10-6-12-9-3-2-7(5-11)4-8(9)10/h2-4,6,12H,1H3

- InChIKey: ZJBYBOPBZJVZJB-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CNC2C=CC(C#N)=CC=21

計算された属性

- せいみつぶんしりょう: 188.04081944 g/mol

- どういたいしつりょう: 188.04081944 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ぶんしりょう: 188.25

3-(Methylthio)-1H-indole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333706-1g |

3-(Methylthio)-1H-indole-5-carbonitrile |

1416438-98-6 | 95%+ | 1g |

$579 | 2023-02-02 | |

| Chemenu | CM333706-1g |

3-(Methylthio)-1H-indole-5-carbonitrile |

1416438-98-6 | 95%+ | 1g |

$585 | 2021-08-18 | |

| Alichem | A199011169-1g |

3-(Methylthio)-1H-indole-5-carbonitrile |

1416438-98-6 | 95% | 1g |

$614.25 | 2022-04-02 |

3-(Methylthio)-1H-indole-5-carbonitrile 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1416438-98-6 (3-(Methylthio)-1H-indole-5-carbonitrile) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量